molecular formula C10H7N3S B8308095 2-Isothiocyanato-7-methylquinoxaline

2-Isothiocyanato-7-methylquinoxaline

Cat. No. B8308095
M. Wt: 201.25 g/mol
InChI Key: XUDBPGPIBCBAAW-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 7-methylquinoxalin-2-amine 2,2,2-trifluoroacetate (546 mg, 2 mmol) 78263-058-01, triethylamine (243 mg, 2.40 mmol), and 1,1′-thiocarbonyldipyridin-2(1H)-one (557 mg, 2.40 mmol) was stirred in 5 mL DCM for 2 h. The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min to afford 2-isothiocyanato-7-methylquinoxaline (185 mg, 0.919 mmol, 46% yield).
Quantity
546 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][C:9]1[CH:18]=[C:17]2[C:12]([N:13]=[CH:14][C:15]([NH2:19])=[N:16]2)=[CH:11][CH:10]=1.C(N(CC)CC)C.[C:27](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:28]>C(Cl)Cl>[N:19]([C:15]1[CH:14]=[N:13][C:12]2[C:17](=[CH:18][C:9]([CH3:8])=[CH:10][CH:11]=2)[N:16]=1)=[C:27]=[S:28] |f:0.1|

Inputs

Step One
Name
Quantity
546 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.CC1=CC=C2N=CC(=NC2=C1)N
Name
Quantity
243 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
557 mg
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=NC2=CC(=CC=C2N=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.919 mmol
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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